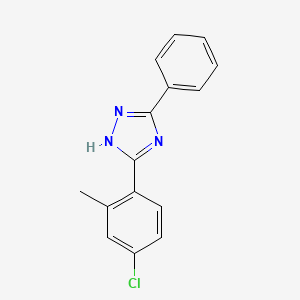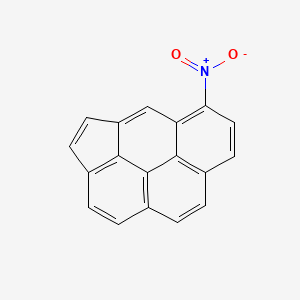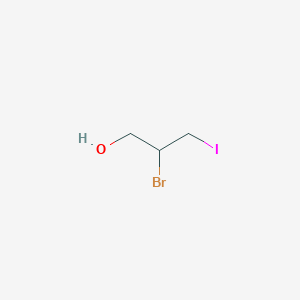![molecular formula C30H30O4S2 B14402089 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] CAS No. 88661-05-6](/img/structure/B14402089.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with hydroxymethyl and phenylethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] typically involves the reaction of 6-(hydroxymethyl)-4-(1-phenylethyl)phenol with a disulfide-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl and phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives.
科学研究应用
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar disulfide structure but different substituents.
2,2’-Disulfanediylbis(4-chlorophenol): Similar disulfide structure with chlorophenol substituents.
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl and phenylethyl groups provide additional functional sites for reactions and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
88661-05-6 |
|---|---|
分子式 |
C30H30O4S2 |
分子量 |
518.7 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-3-(hydroxymethyl)-5-(1-phenylethyl)phenyl]disulfanyl]-6-(hydroxymethyl)-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O4S2/c1-19(21-9-5-3-6-10-21)23-13-25(17-31)29(33)27(15-23)35-36-28-16-24(14-26(18-32)30(28)34)20(2)22-11-7-4-8-12-22/h3-16,19-20,31-34H,17-18H2,1-2H3 |
InChI 键 |
RRQBBIRJCZYLES-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C(C)C4=CC=CC=C4)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


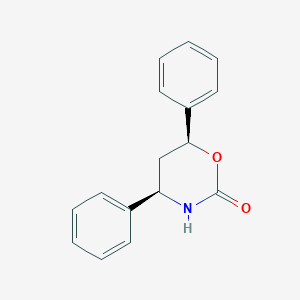
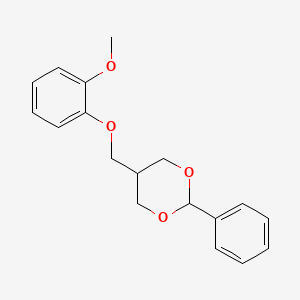
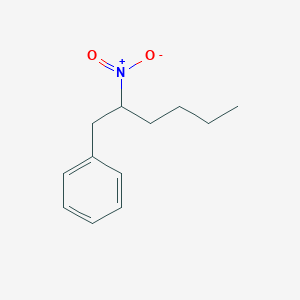
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
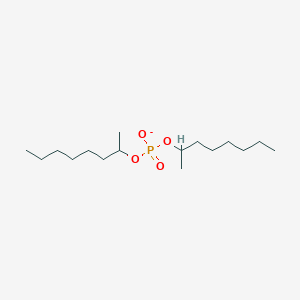
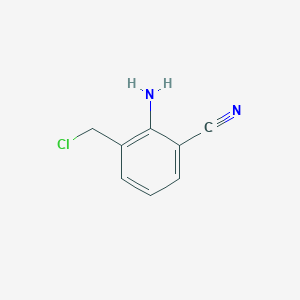
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)


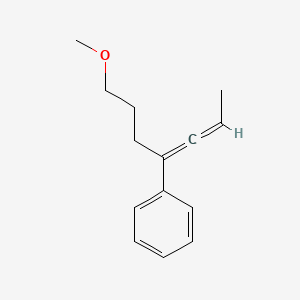
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
